Platycogenin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Platycogenin A is a natural product derived from the roots of Platycodon grandiflorum. It is a triterpenoid compound with the molecular formula C42H68O16 and a molecular weight of 828.99 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
Platycogenin A is typically isolated from natural sources rather than synthesized in a laboratory setting. The extraction process involves the use of solvents such as dimethyl sulfoxide, pyridine, methanol, and ethanol . The roots of Platycodon grandiflorum are processed to obtain a crude extract, which is then purified to isolate this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from the roots of Platycodon grandiflorum. The process includes grinding the roots, followed by solvent extraction and purification steps to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Platycogenin A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Platycogenin A has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Platycogenin A involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of inflammatory pathways and the inhibition of oxidative stress . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Platycogenin A is part of a series of compounds with similar structures, including:
- Platycoside M1
- Platycoside M3
- Platyconic acid A
- 3’'-O-acetyl-platyconic acid A (Platyconic acid B)
- 2’'-O-acetyl-platyconic acid A
- 3-O-beta-D-Glucopyranosylplatycodigenin
- Platycoside K
- Deapi-platycodin D3
- Platycodin D3
- Platycoside A
- Deapi-platycoside E
- Deapi-platycodin D
- Platycodin D
- Platycodin A
- Platycodin J
- QS-21
These compounds share structural similarities but differ in their functional groups and substructures, leading to variations in their physicochemical properties, bioactivity, and pharmacological properties . This compound stands out due to its unique combination of biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C42H68O16 |
---|---|
Molecular Weight |
829.0 g/mol |
IUPAC Name |
3,11-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-5,10-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C42H68O16/c1-37(2)12-19-18-8-9-24-39(5)13-20(45)33(58-35-32(52)30(50)28(48)22(17-44)56-35)38(3,4)23(39)10-11-40(24,6)41(18,7)15-26(42(19,36(53)54)14-25(37)46)57-34-31(51)29(49)27(47)21(16-43)55-34/h8,19-35,43-52H,9-17H2,1-7H3,(H,53,54) |
InChI Key |
IRXSNGAQRPMOKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2C3=CCC4C(C3(CC(C2(CC1O)C(=O)O)OC5C(C(C(C(O5)CO)O)O)O)C)(CCC6C4(CC(C(C6(C)C)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.